1-(1-Aminoethylidene)amino 4-methyl benzene-1,4-dicarboxylate
Overview
Description
Scientific Research Applications
Synthesis and Characterization of Novel Aromatic Polyimides
Research has led to the synthesis of novel diamines, including structures related to "1-(1-Aminoethylidene)amino 4-methyl benzene-1,4-dicarboxylate", and their polymerization with different dianhydrides to produce aromatic polyimides. These polymers exhibit solubility in common organic solvents and possess high thermal stability, with degradation temperatures ranging from 240°C to 550°C in nitrogen atmosphere. The specific heat capacity and thermal degradation properties of these polyimides highlight their potential in high-performance materials applications (Butt et al., 2005).
Construction of Copper Metal–Organic Systems
The manipulation of substituent positions on flexible dicarboxylate ligands, including those structurally related to "this compound", has been shown to significantly influence the assembly of copper ions into metal–organic complexes. These complexes, characterized by distinct conformations and structural features, underscore the versatility of the compound in constructing multifaceted coordination polymers with potential applications in catalysis and materials science (Dai et al., 2009).
Photophysical Characteristics of Polymerizable Dyes
The study of fluorescent 1,8-naphthalimides, which share functional groups with "this compound", reveals their utility in the synthesis of polymers with unique photophysical properties. These properties, including absorption and fluorescence spectra, are critical in the development of photofunctional materials for applications such as optical sensors and light-emitting devices (Grabchev, 1998).
Novel Complexes from Biphenyl-tetracarboxylate and Bis(imidazole) Ligands
Research involving the strategic design of ligands related to "this compound" has led to the creation of novel metal–organic frameworks (MOFs) with diverse structural arrangements. These complexes demonstrate the importance of ligand design in directing the assembly of materials with potential applications in gas storage, separation, and catalysis (Sun et al., 2010).
Fluorescence Enhancement and Heterogeneous Catalysis
The "amino conjugation effect" observed in derivatives of "this compound" enhances fluorescence quantum yields, facilitating their use in optical materials. Additionally, the introduction of amide functionalized covalent organic frameworks (COFs) derived from similar structures has shown efficiency in catalytic applications, demonstrating the compound's versatility in both fluorescence enhancement and heterogeneous catalysis (Yang, Chiou, & Liau, 2002).
Safety and Hazards
Properties
IUPAC Name |
4-O-[(Z)-1-aminoethylideneamino] 1-O-methyl benzene-1,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c1-7(12)13-17-11(15)9-5-3-8(4-6-9)10(14)16-2/h3-6H,1-2H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIDGCBDNSSSCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)C1=CC=C(C=C1)C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/OC(=O)C1=CC=C(C=C1)C(=O)OC)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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